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Compound of Interest

Compound Name:
Cyclopropyl(piperidin-4-

yl)methanone hydrochloride

CAS No.: 1363405-16-6

Cat. No.: B1430977

Get Quote

Introduction: The Strategic Value of the Scaffold
In modern medicinal chemistry, the piperidine-cyclopropyl methanone motif (specifically the 4-

substituted ketone variant) represents a high-value "scaffold hop" from traditional isopropyl or

phenyl linkers. This building block combines three distinct pharmacophoric advantages into a

single unit:

The Piperidine Core: A ubiquitous basic amine scaffold found in over 100 FDA-approved

drugs (e.g., Haloperidol, Raloxifene), serving as a primary handle for GPCR and ion channel

binding.

The Methanone (Ketone) Linker: A hydrogen bond acceptor that rigidifies the connection

between the piperidine and the distal group, unlike a flexible methylene linker.

The Cyclopropyl "Shield": A metabolic blocker that mimics the steric bulk of an isopropyl

group but possesses unique electronic properties ("banana bonds") and significantly higher

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1430977#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430977?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


metabolic stability against cytochrome P450 (CYP) oxidation.

This guide provides a technical deep-dive into utilizing this building block to optimize potency

and pharmacokinetic (PK) profiles.

Physicochemical & Structural Properties[1][2][3][4]
[5]
Metabolic Stability (The "Cyclopropyl Effect")
The primary driver for incorporating a cyclopropyl methanone is the mitigation of oxidative

metabolism. Traditional alkyl groups (isopropyl, ethyl) are prone to CYP-mediated hydroxylation

at the

-carbon.

Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring have a higher BDE

(~106 kcal/mol) compared to secondary acyclic alkyl C-H bonds (~95 kcal/mol). This makes

hydrogen atom abstraction—the rate-limiting step in P450 oxidation—significantly more

difficult.

Steric Shielding: The rigid geometry of the cyclopropyl group protects the adjacent carbonyl

from nucleophilic attack and enzymatic hydrolysis.

Table 1: Comparative Properties of Alkyl Ketone Linkers
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Property Isopropyl Ketone
Cyclopropyl
Ketone

Impact on Drug
Design

Hybridization (Tetrahedral)
(High

-character)

Cyclopropyl acts as

an electron donor to

the carbonyl.

Metabolic Liability
High (CYP3A4

-hydroxylation)

Low (Resistant to

oxidation)

Extends

and reduces

clearance.

Conformation
Flexible (Rotatable

bonds)

Rigid (Fixed

geometry)

Lowers entropic

penalty upon binding.

LogP (Lipophilicity) Higher Lower

Improves solubility

and lowers non-

specific binding.

Electronic Conjugation
The cyclopropyl group is not merely a spacer. Its C-C bonds possess significant

-character (Walsh orbitals), allowing them to conjugate with the adjacent ketone

-system. This conjugation shifts the UV absorption and, more importantly, alters the electron
density on the carbonyl oxygen, potentially strengthening hydrogen bond interactions with
target proteins (e.g., Serine or Threonine residues in the binding pocket).

Strategic Application: Structure-Activity
Relationship (SAR)
The following diagram illustrates the functional logic of the piperidine-cyclopropyl methanone

scaffold in a drug discovery context.
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Figure 1: SAR logic map detailing the pharmacophoric contributions of each module within the

building block.

Synthetic Accessibility & Protocols
The synthesis of 4-(cyclopropanecarbonyl)piperidine derivatives requires precision to avoid

over-addition (forming the tertiary alcohol). The "Gold Standard" method utilizes the Weinreb

Amide intermediate. This protocol is self-validating because the stable chelated intermediate

prevents the addition of a second equivalent of the nucleophile.

Protocol: Synthesis of tert-butyl 4-
(cyclopropanecarbonyl)piperidine-1-carboxylate[6]
Objective: Synthesize the protected ketone building block from commercially available N-Boc-

isonipecotic acid.

Reagents Required:
N-Boc-piperidine-4-carboxylic acid

N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU
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Cyclopropylmagnesium bromide (Grignard reagent)

Anhydrous THF / DCM

Step-by-Step Methodology:
Weinreb Amide Formation (The "Anchor"):

Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DCM.

Add DIPEA (3.0 equiv) and N,O-dimethylhydroxylamine HCl (1.2 equiv).

Cool to 0°C and add coupling agent (EDCI or HATU, 1.2 equiv). Stir at RT for 12 hours.[1]

Validation Point: Monitor via LC-MS. The target mass should be [M+H]+ corresponding to

the amide. The disappearance of the carboxylic acid peak confirms conversion.

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.[1]

Grignard Addition (The "Key Transformation"):

Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF under Argon/Nitrogen.

Cool the solution to -78°C (Critical for selectivity).

Add Cyclopropylmagnesium bromide (1.5 equiv, 0.5 M in THF) dropwise over 30 minutes.

Mechanistic Insight: The Mg coordinates with the carbonyl oxygen and the methoxy

oxygen of the Weinreb amide, forming a stable 5-membered chelate. This "locks" the

intermediate and prevents the ketone from reacting further until hydrolysis.

Stir at 0°C for 1 hour.

Quench and Isolation:

Quench carefully with saturated aqueous NH4Cl (hydrolyzes the chelate to release the

ketone).

Extract with EtOAc.
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Purification: Flash column chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

Start: N-Boc-Isonipecotic Acid

Step 1: Weinreb Amide Formation
(EDCI, N,O-dimethylhydroxylamine)

QC: LC-MS (Amide Peak)

Step 2: Grignard Addition
(Cyclopropyl-MgBr, -78°C)

Pass

Intermediate: Stable Mg-Chelate
(Prevents Over-addition)

Step 3: Acidic Quench (NH4Cl)
Releases Ketone

Product: N-Boc-4-(cyclopropanecarbonyl)piperidine
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Figure 2: Step-by-step synthetic workflow for the generation of the ketone building block via the

Weinreb amide route.

Case Studies in Drug Discovery
Histamine H3 Receptor Antagonists
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Research into H3 receptor antagonists for narcolepsy and cognitive disorders (e.g.,

Alzheimer's) often utilizes the piperidine core.

Challenge: Early candidates with linear alkyl ketone linkers showed rapid metabolic

clearance.

Solution: Replacement with the piperidine-cyclopropyl methanone moiety.

Outcome: The cyclopropyl group maintained the necessary lipophilicity for Blood-Brain

Barrier (BBB) penetration while blocking the primary metabolic soft spot. The ketone

provided a critical hydrogen bond acceptor for the receptor pocket (likely interacting with Tyr

or Thr residues).

Ferroptosis Inducers (IKE Analogs)
In the development of Imidazole Ketone Erastin (IKE), a potent ferroptosis inducer:

Innovation: An unstable aldehyde group was replaced with a cyclopropyl ketone.

Result: This substitution rendered the molecule metabolically stable in mouse liver

microsomes (MLM) without sacrificing the electrophilicity required for its mechanism of

action. The cyclopropyl group prevented the rapid oxidation seen with other alkyl analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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